2-deoxy-2-iodo-D-glucose
Description
Contextualization of Halogenated Deoxyglucose Analogs in Biochemical Inquiry
Halogenated analogs of 2-deoxy-D-glucose (2-DG), such as 2-fluoro-2-deoxy-D-glucose (2-FG), 2-chloro-2-deoxy-D-glucose (2-CG), and 2-bromo-2-deoxy-D-glucose (2-BG), have been synthesized and studied to understand their biochemical and physiological properties. mdpi.commdpi.com These analogs, including 2-DIG, are valuable in biochemical research because the substitution of a hydroxyl group with a halogen atom at the C-2 position can alter their interaction with glucose transporters and enzymes like hexokinase. mdpi.commdpi.com This alteration allows for the investigation of metabolic pathways, particularly glycolysis. mdpi.com
The size of the halogen atom influences the analog's ability to bind to the active site of hexokinase, with binding affinity decreasing as the halogen size increases (2-FG > 2-CG > 2-BG). mdpi.comnih.gov This trend has been correlated with their biological effects, such as the inhibition of glycolysis and cytotoxicity in cancer cells. nih.gov While fluorine-containing analogs like 2-FG are structurally closest to glucose, the larger halogen atoms in compounds like 2-DIG introduce more significant steric hindrance, affecting their metabolic processing. mdpi.comsemanticscholar.org
Rationale for Investigating 2-Deoxy-2-iodo-D-glucose as a Glucose Mimetic
The primary rationale for investigating 2-DIG as a glucose mimetic stems from its structural similarity to D-glucose, which allows it to be recognized and taken up by cells through glucose transporters. researchgate.netwikipedia.org Once inside the cell, however, the presence of the iodine atom at the C-2 position prevents it from being fully metabolized in the same way as glucose. researchgate.net This property makes 2-DIG a useful tool for tracing glucose uptake and accumulation in tissues without the complexities of downstream metabolic breakdown.
Specifically, while 2-DIG can be a substrate for transport, its subsequent phosphorylation by hexokinase and further metabolism are often hindered. snmjournals.org This metabolic trapping allows for the study of glucose transport processes in isolation. Furthermore, the iodine atom provides a unique label that can be detected, for instance, by micro-computed tomography (μCT), offering a non-radioactive method for imaging glucose sinks in biological systems. researchgate.net
However, it is important to note that the chemical stability of radioiodinated this compound has been a concern, which can limit its application as a radiopharmaceutical. snmjournals.org
Historical Development and Evolution of Deoxyglucose Research Frameworks
The research framework for deoxyglucose analogs began with the development of 2-deoxy-D-glucose (2-DG) in the 1960s as a potential chemotherapeutic agent to inhibit glucose utilization by cancer cells. researchgate.net 2-DG enters cells similarly to glucose and is phosphorylated to 2-deoxyglucose-6-phosphate, which is then trapped within the cell as it does not undergo further metabolism. researchgate.net This principle laid the groundwork for the development of other deoxyglucose analogs, including halogenated versions.
The most prominent of these is 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), which has become a cornerstone of clinical positron emission tomography (PET) imaging for detecting and monitoring cancer. researchgate.netnih.gov The success of ¹⁸F-FDG spurred interest in other halogenated analogs, including those with bromine and iodine, as potential tracers for glucose metabolism. researchgate.net The synthesis of 2-DIG has been achieved through various methods, often starting from D-glucal. researchgate.netnih.gov Research has explored its potential, for instance, in tracking the biological incorporation of glucose into cellulose (B213188) fibers in cotton ovules. researchgate.netresearchgate.net However, studies have also indicated that bulky substituents at the C2 position of glucose, such as iodine, are generally not well-tolerated by the glucose transport system, which can limit their uptake into tissues like the brain. snmjournals.org
Research Findings on Halogenated Deoxyglucose Analogs
The following table summarizes key research findings related to the interaction of various halogenated deoxyglucose analogs with hexokinase and their resulting biological effects.
| Compound | Relative Binding Affinity to Hexokinase I | Efficacy in Inhibiting Glycolysis |
| D-Glucose | Highest | N/A |
| 2-fluoro-2-deoxy-D-glucose (2-FG) | High | ID50 ~1 mM |
| 2-chloro-2-deoxy-D-glucose (2-CG) | Moderate | ID50 ~6 mM |
| 2-bromo-2-deoxy-D-glucose (2-BG) | Low | ID50 > 6 mM |
| This compound (2-DIG) | Not explicitly quantified in the same series, but expected to be lower than 2-BG due to larger atomic size. mdpi.comnih.gov | Not explicitly quantified in the same series. |
| 2-deoxy-D-glucose (2-DG) | Lower than 2-FG | Generally less potent than 2-FG. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11IO5 |
|---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-iodohexanal |
InChI |
InChI=1S/C6H11IO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
CEZAPBOOIGGEPC-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)I)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)I)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Deoxy 2 Iodo D Glucose and Its Derivatives
Precursor Chemistry and Starting Materials in Glycoside Synthesis
The foundation for the synthesis of 2-deoxy-2-iodo-D-glucose derivatives lies in the selection of appropriate starting materials. Glycals, unsaturated cyclic enol ethers, are particularly valuable precursors due to the reactivity of their electron-rich double bond. mdpi.com
D-Glucal and its acetylated form, 3,4,6-tri-O-acetyl-D-glucal (hereafter referred to as tri-O-acetyl-D-glucal), are the most common starting materials for synthesizing this compound and its derivatives. arkat-usa.orgresearchgate.net The double bond between C1 and C2 in these glycals is susceptible to electrophilic attack, making it an ideal site for introducing an iodine atom at the C2 position. mdpi.comgoogle.com
Tri-O-acetyl-D-glucal is frequently employed in reactions with various alcohols in the presence of an iodinating system to directly form 2-deoxy-2-iodo-O-glycosides. nih.gov For example, reacting tri-O-acetyl-D-glucal with alcohols using reagents like N-iodosuccinimide (NIS) in combination with triphenylphosphine (B44618) can produce 2-deoxy-2-iodo-glycosides in excellent yields. bris.ac.uk This approach is advantageous as it bypasses the need for strong Brønsted acids which could interfere with acid-sensitive functional groups on the alcohol substrate. bris.ac.uk The general conversion process involves the addition of an iodine electrophile to the C2 position of the glucal, followed by the introduction of a nucleophile (like an alcohol or an acetate) at the anomeric C1 position. arkat-usa.orgchemicalbook.com
The stereochemical outcome of the iodoglycosylation of glycals is a critical consideration, as multiple diastereomers can be formed. The addition across the double bond of D-glucal derivatives typically results in a 1,2-trans-relationship between the new substituents at C1 and C2. cdnsciencepub.com However, the reaction can yield a mixture of anomers at the C1 position (α and β) and stereoisomers at the C2 position (gluco and manno configurations).
For instance, the reaction of tri-O-acetyl-D-glucal with iodine and silver benzoate (B1203000) was found to produce an equimolar mixture of 1-O-benzoyl-2-deoxy-2-iodo-α-D-glucopyranose triacetate and its corresponding α-D-manno isomer. cdnsciencepub.com The formation of a cyclic iodonium (B1229267) ion intermediate is often proposed to explain the observed stereoselectivity. mdpi.com The subsequent attack of a nucleophile at either C1 or C2 occurs in an anti-fashion relative to the iodine bridge. lasalle.edu
Direct Iodination Strategies and Reaction Mechanisms
Direct iodination of glycals is the most straightforward approach to introduce the C2-iodo functionality. These methods rely on the generation of an electrophilic iodine species that reacts with the nucleophilic double bond of the glycal precursor.
The fundamental mechanism for the C2-iodination of glycals is an electrophilic addition reaction. unacademy.comwikipedia.org In this process, the electron-rich π-bond of the glycal attacks an electrophilic iodine species (I⁺). ucalgary.ca This initial attack is the driving force of the reaction and leads to the formation of a cationic intermediate. unacademy.comwikipedia.org
Transition metals can be employed to mediate or catalyze the iodination of glycals, often leading to improved yields and selectivity. An efficient and convenient method for the synthesis of 2-deoxy-2-iodo-O-glycosides utilizes a system of molecular iodine (I₂) and copper(II) acetate (B1210297) (Cu(OAc)₂). nih.gov This system has been successfully used to prepare a wide range of glycosides from tri-O-acetyl-D-glucal and various alcohols in high yields and with good anomeric selectivity. nih.gov
In this reaction, copper(II) acetate is believed to play a role in facilitating the generation of the electrophilic iodine species. While the precise mechanism is not fully elucidated, copper(II) salts are known to mediate various organic transformations. nih.gov In the context of iodination, Cu(OAc)₂ may assist in the polarization of the I-I bond or participate in a redox cycle that generates a more potent electrophilic iodinating agent. semanticscholar.orgmdpi.com The result is an efficient formation of the desired 2-deoxy-2-iodo glycosides under mild conditions. nih.gov
Table 1: Examples of 2-Deoxy-2-iodo-glycosides Synthesized using the I₂-Cu(OAc)₂ System
| Glycosyl Donor | Alcohol Acceptor | Product Configuration | Yield (%) |
| Tri-O-acetyl-D-glucal | Methanol | α-D-manno | 92 |
| Tri-O-acetyl-D-glucal | Isopropanol | α-D-manno | 89 |
| Tri-O-acetyl-D-glucal | Benzyl alcohol | α-D-manno | 95 |
| Tri-O-acetyl-D-glucal | Cholesterol | α-D-manno | 85 |
| Tri-O-acetyl-D-glucal | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | α-D-manno | 88 |
| This table is generated based on findings reported for the I₂-Cu(OAc)₂ mediated synthesis of 2-deoxy-2-iodo-O-glycosides. nih.gov |
A variety of reagents can serve as the source of the electrophilic iodonium ion required for the C2-iodination of glycals. The choice of reagent can significantly impact the reaction's efficiency, selectivity, and compatibility with other functional groups.
Table 2: Comparison of Different Iodonium Ion Sources for Glycal Iodination
| Iodonium Ion Source | Typical Reagents | Key Features & Mechanism | Advantages | Disadvantages |
| Molecular Iodine | I₂ with additives (e.g., Ag⁺ salts, Cu(OAc)₂) | Generates I⁺ through coordination with a Lewis acid. Proceeds via an ionic pathway involving a cyclic iodonium ion. mdpi.comcdnsciencepub.com | Readily available and inexpensive. mdpi.com | Often requires a stoichiometric activator or promoter. cdnsciencepub.com |
| N-Haloimides | N-Iodosuccinimide (NIS) | The polarized I-N bond allows NIS to act as an I⁺ source, often activated by a Brønsted or Lewis acid (e.g., TfOH) or phosphines. thieme.debris.ac.uk | Mild conditions; high yields. Can be used with acid-sensitive substrates when combined with triphenylphosphine. bris.ac.uk | Can sometimes lead to side reactions if not properly controlled. |
| Hypervalent Iodine Reagents | Phenyliodine diacetate (PIDA), Diaryliodonium salts | These reagents contain iodine in a higher oxidation state (I(III)) and can directly transfer an electrophilic iodine or aryl group. researchgate.netnih.gov | Environmentally benign alternative to heavy metals; high reactivity and selectivity. researchgate.net | Can be more expensive and complex to prepare than simpler iodine sources. |
| Iodonium-Collidine Complexes | Iodonium di-sym-collidine perchlorate | A pre-formed, stable source of electrophilic iodine. The bulky collidine ligands prevent N-glycosylation side reactions. cdnsciencepub.comnih.gov | Provides high yields for 2-deoxy-2-halogenoglycosides. Improved solubility and handling over other systems. cdnsciencepub.com | Requires preparation of the specific complex. |
| This table provides a comparative overview of common iodinating systems used in the synthesis of 2-deoxy-2-iodo-glycosides. |
Radiochemical Synthesis of Iodine-Labeled Deoxyglucose Analogs
The introduction of a radioactive iodine isotope into the deoxyglucose scaffold allows for the non-invasive imaging of glucose uptake and metabolism in vivo using techniques like Single-Photon Emission Computed Tomography (SPECT). The synthesis of these radiotracers presents unique challenges, primarily centered around the short half-life of the radioisotopes and the need for high radiochemical purity and specific activity.
The introduction of an iodine atom at the C2 position of D-glucose derivatives is a key step in the synthesis of this compound. Both electrophilic and nucleophilic radioiodination strategies have been explored, often utilizing protected glucose precursors to ensure regioselectivity.
One common precursor for the synthesis of 2-deoxy-2-halosugars is D-glucal and its derivatives. nih.gov The reaction of a protected D-glucal, such as 3,4,6-tri-O-acetyl-D-glucal, with an iodine source and an alcohol can lead to the formation of 2-deoxy-2-iodo-α-D-mannopyranosides and their β-D-gluco counterparts. researchgate.net For instance, the reaction of D-glucal triacetate with an alcohol, iodine, silver perchlorate, and 2,4,6-trimethylpyridine (B116444) in dry benzene (B151609) has been shown to produce methyl, cyclohexyl, and t-butyl 2-deoxy-2-iodo-α-D-manno- and β-D-glucopyranoside triacetates in nearly quantitative yields. researchgate.net
Electrophilic radioiodination is a prevalent strategy for introducing radioactive iodine. This typically involves the oxidation of a radioiodide salt (e.g., Na[¹²³I]) to generate a more electrophilic iodine species that can react with an electron-rich substrate. nih.govresearchgate.net Common oxidizing agents used in these reactions include peracetic acid and N-halosuccinimides like N-chlorosuccinimide (NCS). nih.gov The reactivity of these systems can be modulated by the choice of catalyst, solvent, and substrate. nih.gov For example, aromatic compounds with donor substituents can be efficiently iodinated using NCS and sodium iodide in acetic acid. nih.gov While these methods are generally applied to aromatic systems, the principles can be adapted for the radioiodination of specific precursors for this compound.
Another approach involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of triphenylphosphine (PPh₃) for the iodoglycosylation of glycals with alcohols, which proceeds under mild conditions to yield 2-deoxy-2-iodoglycosides in high yields. researchgate.net
| Precursor | Reagents | Product | Yield |
| D-glucal triacetate | Alcohol, I₂, AgClO₄, 2,4,6-trimethylpyridine | Alkyl 2-deoxy-2-iodo-α/β-D-glycopyranoside triacetates | Near quantitative |
| Protected D-glucal | N-iodosuccinimide (NIS), PPh₃, Alcohol | 2-deoxy-2-iodoglycosides | High |
| D-glucal | Ceric(IV) ammonium (B1175870) nitrate, NaI, Acetic Acid | 2-deoxy-2-iodo-α-mannopyranosyl acetates | Good stereoselectivity |
This table summarizes various strategies for the iodination at the C2 position of D-glucose derivatives.
For applications in SPECT imaging, the incorporation of iodine-123 (¹²³I) is particularly desirable due to its favorable decay characteristics (t½ = 13.2 hours, γ-emission at 159 keV). The synthesis of [¹²³I]-labeled this compound requires rapid and efficient radiolabeling methods to maximize the radiochemical yield and specific activity before significant radioactive decay occurs.
Electrophilic radioiodination methods are well-suited for incorporating ¹²³I. A common technique involves the use of IODOGEN® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) as an oxidizing agent. nih.gov In this method, no-carrier-added (n.c.a.) [¹²³I]iodide is oxidized by IODOGEN®, which is often coated on the surface of the reaction vessel, to generate an electrophilic radioiodine species. nih.gov This reactive species can then be used to iodinate a suitable precursor. For example, the radiochemical synthesis of [¹²³I]2-iodo-lisuride, a dopamine (B1211576) D2-receptor ligand, was achieved with radiochemical yields of 70 ± 5% and high radiochemical purity (>97%) using this method. nih.gov A similar strategy could be envisioned for the synthesis of 2-deoxy-2-[¹²³I]iodo-D-glucose, where a precursor with an activatable position for electrophilic attack would be required.
The synthesis of radioiodinated branched carbohydrates has also been investigated as a means to stabilize the radioiodine. In one approach, Iodine-123 was attached to a vinyl functional group on the carbohydrate, which showed good uptake and retention, making it a promising strategy for developing radiopharmaceuticals. khanacademy.org
A significant challenge in the development of radiolabeled this compound as a viable radiotracer is the inherent instability of the carbon-iodine (C-I) bond. researchgate.netacs.org This instability can lead to facile chemical or in vivo deiodination, which compromises the utility of the tracer. acs.org The release of free radioiodide in the body leads to its accumulation in non-target tissues such as the thyroid, stomach, and salivary glands, which can obscure the signal from the target tissue and increase the radiation dose to the patient. acs.org
The stability of the C-I bond is influenced by the electronic environment of the carbon atom to which the iodine is attached. Iodine attached to sp³ hybridized carbons, as is the case in this compound, is generally less stable than iodine attached to sp² hybridized carbons, such as in iodoarenes or iodovinyl moieties. researchgate.net
To address this instability, researchers have explored strategies to create more stable radioiodinated glucose analogs. One approach involves the introduction of a fluorine atom at the C2 position alongside the iodine atom. The synthesis of 2-deoxy-2-fluoro-2-iodo-D-mannose (FIM) and 2-deoxy-2-fluoro-2-iodo-D-glucose (2-FIG) demonstrated that the presence of fluorine on the C2 position enhances the stability of the iodine atom. nih.gov However, in vivo studies with 2-fluoro-2-[¹²³I]iodo-D-mannose (¹²³I-FIM) still showed rapid blood clearance and significant uptake in the stomach and thyroid, indicating rapid deiodination after injection. nih.gov
Another strategy to overcome in vivo deiodination has been the development of radioiodinated carbohydrates where the radioiodide is stabilized on an iodovinyl moiety. acs.org
Production of Non-Radioactive Iodinated Glucose Analogs
The synthesis of non-radioactive this compound and its derivatives is important for use as reference standards in radiochemical studies and as precursors for the synthesis of other modified sugars.
A general and stereoselective method for the synthesis of 2-deoxy-2-iodo-glycosides has been developed starting from furanoses. nih.govacs.org This multi-step procedure involves:
Wittig-Horner olefination: Protected furanoses are reacted with diphenyl phenylsulfanylmethyl phosphine (B1218219) oxide to yield alkenyl sulfanyl (B85325) derivatives. nih.govacs.org
Electrophilic iodine-induced cyclization: The alkenyl sulfanyl derivatives undergo cyclization induced by an electrophilic iodine source. This step proceeds with high regio- and stereoselectivity, predominantly forming phenyl 2-deoxy-2-iodo-1-thio-hexo-glycosides. The cyclization favors a 6-endo pathway, resulting in the iodine at the C2 position being in a cis relationship with the alkoxy group at C3. nih.govacs.org
Glycosylation: The resulting phenyl 2-deoxy-2-iodo-1-thio-glycosides act as efficient glycosyl donors in glycosylation reactions with various alcohols, such as cholesterol and other glucopyranosides. These reactions produce the corresponding 2-deoxy-2-iodo-glycosides and oligosaccharides with good yields and stereoselectivities. The newly formed glycosidic bond is typically trans to the iodine atom at the C2 position. nih.govacs.org
Another approach for the synthesis of 2-deoxy-2-iodo-O-glycosides involves the reaction of tri-O-acetyl-D-glucal with various alcohols using an iodine-copper(II) acetate system, which provides the corresponding glycosides in high yields and with good anomeric selectivity. mdpi.com
The haloalkoxylation of D-glucal or its protected derivatives is another route to obtain alkyl 2-deoxy-2-halo-glycopyranosides, which can then be further processed. nih.gov For instance, the reaction can be carried out using N-iodosuccinimide as the iodine source.
| Starting Material | Key Reactions | Product |
| Protected Furanoses | Wittig-Horner olefination, Electrophilic iodine-induced cyclization, Glycosylation | 2-Deoxy-2-iodo-glycosides and oligosaccharides |
| Tri-O-acetyl-D-glucal | Reaction with alcohols using I₂-Cu(OAc)₂ | 2-Deoxy-2-iodo-O-glycosides |
| D-Glucal | Haloalkoxylation (e.g., with NIS) | Alkyl 2-deoxy-2-iodo-glycopyranosides |
This table outlines synthetic routes for the production of non-radioactive iodinated glucose analogs.
Analytical Characterization and Validation Techniques for 2 Deoxy 2 Iodo D Glucose
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in providing detailed information about the atomic and molecular structure of 2-deoxy-2-iodo-D-glucose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation and connectivity of atoms within the this compound molecule. Studies have shown that the introduction of a halogen atom at the C2 position of the pyranose ring does not significantly alter its conformation in solution, which remains similar to its crystalline state. researchgate.netmdpi.com
¹H and ¹³C NMR are used to identify the different protons and carbons in the molecule. For the related compound, 2-deoxy-D-glucose, specific chemical shifts are well-documented and provide a reference for analyzing its iodinated analog. arkat-usa.orgchemicalbook.comresearchgate.net In D₂O, the anomeric proton (H-1) of 2-deoxy-D-glucose shows distinct signals for the α and β anomers. chemicalbook.com The analysis of coupling constants, such as J(H,H) and J(H,F) in fluorinated analogs, provides detailed information about the dihedral angles between adjacent protons, which is crucial for determining the chair conformation of the pyranse ring. acs.org While specific NMR data for this compound is not as extensively published as for its fluoro or bromo counterparts, the principles of analysis remain the same. The presence of the bulky iodine atom at the C2 position is expected to influence the chemical shifts of neighboring protons and carbons, providing key data points for structural confirmation.
Table 1: Representative ¹H and ¹³C NMR Data for 2-Deoxy-D-glucose Anomers in D₂O
| Atom | α-anomer (ppm) | β-anomer (ppm) |
| H-1 | 5.41 (dd) | 4.83 (dd) |
| H-2a | 1.87-1.29 (m) | 2.30 (td) |
| H-2e | 2.40-2.03 (m) | 2.79 (ddd) |
| C-1 | 93.5 | 95.4 |
| C-2 | 37.7 | 42.1 |
| C-3 | 70.9 | 72.9 |
| C-4 | 70.8 | 73.8 |
| C-5 | 72.9 | 78.7 |
| C-6 | 61.6 | 63.4 |
Data compiled from published sources for the parent compound 2-deoxy-D-glucose and may serve as a reference. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is indispensable for confirming the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural verification. The molecular formula of this compound is C₆H₁₁IO₅, corresponding to a molecular weight of approximately 290.05 g/mol . synthose.com
Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing carbohydrates. researchgate.net In ESI-MS, this compound would be expected to form adducts with ions such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ in the positive ion mode. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition with high accuracy. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would involve the characteristic loss of water (H₂O), and cleavage of the pyranose ring, providing further structural insights. For instance, in the analysis of its parent compound, 2-deoxy-D-glucose, GC-MS has been utilized, where the compound is first derivatized to a more volatile form. nih.gov
X-ray Crystallography for Solid-State Structural Resolution and Hydrogen Bond Network Analysis
For this compound (2-IG), which crystallizes as the α-anomer, the molecules arrange into distinct layers. mdpi.com These layers are held together by a network of O-H···O hydrogen bonds. mdpi.com The analysis of the hydrogen bond network is crucial for understanding the supramolecular architecture. In the case of α-2-IG, the O-H···O hydrogen bond distances range from 2.648(9) to 3.169(9) Å. mdpi.com Unlike its chloro- and bromo-analogs, there is no clear evidence of halogen bonding involving the iodine atom in the crystal structure of 2-IG. researchgate.netmdpi.com Instead, the supramolecular structure is dominated by these hydrogen bonding interactions, which differ significantly from the dense 3D framework observed in the parent 2-deoxy-D-glucose. mdpi.comrsc.org
Table 2: Crystallographic Data for α-2-Deoxy-2-iodo-D-glucose
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Anomer | α |
| Supramolecular Structure | Layered |
| Key Interactions | O-H···O Hydrogen Bonds |
| H-bond Distance Range (Å) | 2.648(9) – 3.169(9) |
Data compiled from a study on halogen derivatives of 2-deoxy-D-glucose. mdpi.com
Chromatographic Methodologies for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances and impurities.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Related Substances
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. Since this sugar lacks a strong UV chromophore, detection is often achieved using a Refractive Index (RI) detector or through derivatization. google.comgoogle.com For the analysis of the related compound 2-deoxy-D-glucose, ion-exchange chromatography has proven effective. google.com
A typical HPLC method for purity analysis would involve dissolving the compound in an aqueous solution and chromatographing it on a suitable column, such as an ion-exchange or amino column. google.comgoogle.com The mobile phase could be as simple as water or an aqueous buffer. google.com The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. This method can effectively separate this compound from potential impurities such as the parent glucose molecule or byproducts from its synthesis. google.com For instance, in a method developed for 2-deoxy-D-glucose, the compound eluted at approximately 8 minutes, well-resolved from glucose which eluted between 9 and 10 minutes. google.com
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is another powerful technique for purity assessment, but it requires the analyte to be volatile. google.com Since this compound is a non-volatile solid, it must first be chemically converted into a volatile derivative. google.comrestek.com A common derivatization method is trimethylsilylation, where the hydroxyl groups of the sugar react with a silylating agent, such as trimethylsilylimidazole, to form volatile trimethylsilyl (B98337) (TMS) ethers. google.comrestek.com
The resulting derivatized compound can then be analyzed by GC, typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). The purity of the original this compound is inferred from the purity of its volatile derivative. google.com This technique is highly sensitive and can detect even trace amounts of volatile impurities. Product specifications for the related 2-deoxy-D-glucose often cite a purity of ≥98% or ≥99% as determined by GC. sigmaaldrich.comsigmaaldrich.com
Cellular and Subcellular Interactions of 2 Deoxy 2 Iodo D Glucose in Biological Systems
Intracellular Metabolic Fate and Pathway Perturbation
Once inside the cell, 2-deoxy-2-iodo-D-glucose, much like its analog 2-DG, is subjected to the initial enzymatic steps of glycolysis, leading to significant perturbations in the metabolic pathway.
The first step in the intracellular metabolism of 2-deoxy-D-glucose is its phosphorylation by hexokinase, the same enzyme that phosphorylates D-glucose. wikipedia.orgpatsnap.com This reaction utilizes a molecule of ATP to add a phosphate (B84403) group to the 6th carbon of the sugar, forming 2-deoxy-D-glucose-6-phosphate. wikipedia.orgpatsnap.com This phosphorylation is a critical step as it traps the molecule within the cell; the negatively charged phosphate group prevents the molecule from diffusing back across the cell membrane. wikipedia.org Hexokinase has several isoforms, with Hexokinase II being a predominant form in insulin-sensitive tissues and often upregulated in tumors. nih.gov
Following its phosphorylation, the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized by the next enzyme in the glycolytic pathway, phosphoglucose (B3042753) isomerase. wikipedia.orgpatsnap.comnih.gov This enzyme is responsible for the isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287). The absence of the hydroxyl group at the C-2 position in the 2-deoxy analog prevents this conversion. nih.gov Consequently, 2-deoxy-D-glucose-6-phosphate acts as a competitive inhibitor of phosphoglucose isomerase, further disrupting the normal flow of glycolysis. nih.gov
Table 2: Research Findings on the Inhibition of Glycolytic Enzymes by 2-Deoxy-D-glucose and its Phosphorylated Form
| Enzyme | Interaction with 2-Deoxy-D-glucose/2-Deoxy-D-glucose-6-phosphate | Consequence |
| Hexokinase | 2-Deoxy-D-glucose is a substrate. wikipedia.orgpatsnap.com | Phosphorylation to 2-deoxy-D-glucose-6-phosphate, trapping it in the cell. wikipedia.org |
| Phosphoglucose Isomerase | 2-Deoxy-D-glucose-6-phosphate is a competitive inhibitor. nih.govnih.gov | Blockade of the conversion of glucose-6-phosphate to fructose-6-phosphate, halting glycolysis. wikipedia.orgpatsnap.com |
This table summarizes findings for 2-deoxy-D-glucose as a proxy for this compound.
The inability of the cell to further metabolize 2-deoxy-D-glucose-6-phosphate leads to its intracellular accumulation. wikipedia.orgpatsnap.com This buildup has several significant research implications. The level of accumulated 2-deoxy-D-glucose-6-phosphate can be used as a measure of glucose uptake and hexokinase activity in various cell types and tissues. researchgate.net This principle is widely utilized in research, particularly in the context of cancer biology, where altered glucose metabolism is a hallmark. The accumulation of the phosphorylated analog effectively blocks glycolysis, leading to ATP depletion and cellular stress, making it a valuable tool for studying the effects of glycolytic inhibition on cellular processes. taylorandfrancis.com
Modulation of Cellular Processes and Molecular Pathways by 2-Deoxy-D-glucose
The glucose analog 2-deoxy-D-glucose (2-DG) is a well-characterized molecule known to interfere with several fundamental cellular processes. By mimicking glucose, it enters cells and becomes a substrate for key metabolic enzymes, but its structural differences prevent its complete metabolism. This leads to significant downstream consequences, including disruption of protein modification, induction of cellular stress responses, and alteration of the cell's energy balance.
Interference with Protein Glycosylation and Glycan Chain Truncation
2-Deoxy-D-glucose significantly interferes with the process of protein glycosylation, a critical post-translational modification where carbohydrate chains (glycans) are attached to proteins. This process is essential for proper protein folding, stability, and function. The structural similarity of 2-DG to mannose allows it to disrupt the normal synthesis of N-linked glycans. nih.govnih.gov
The primary mechanism involves the faulty incorporation of 2-DG into growing oligosaccharide chains, which truncates the formation of N-glycans. biorender.com This leads to the synthesis of incomplete or abnormal glycoproteins. nih.gov The consequences of this interference are profound, as improperly glycosylated proteins are often misfolded and non-functional. biorender.com Research has shown that in certain cancer cell lines, the toxicity of 2-DG is linked more directly to this inhibition of N-linked glycosylation than to its effects on glycolysis. nih.gov This effect can often be reversed by the addition of exogenous mannose, which competes with 2-DG and restores the normal glycosylation pathway. nih.govnih.gov
| Cell Type/Model | Observed Effect of 2-Deoxy-D-glucose | Key Finding | Reference |
|---|---|---|---|
| Select Tumor Cell Lines | Inhibition of N-linked glycosylation | This effect, rather than glycolysis inhibition, was the primary cause of toxicity under normoxic conditions. Reversible with mannose. | nih.gov |
| Pancreatic Cancer Cells | Reduction of total N-glycoproteins | 2-DG treatment disrupted the hexosamine biosynthetic pathway, leading to reduced protein glycosylation. | nih.gov |
| Colorectal Cancer Cell Lines | Altered mannose incorporation | Low-dose (1 mM) 2-DG increased mannose incorporation, while high doses (10-20 mM) decreased it along with protein synthesis. | nih.gov |
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Activation
The synthesis of improperly folded glycoproteins due to 2-DG's effect on glycosylation leads to their accumulation within the endoplasmic reticulum (ER). This overload of misfolded proteins disrupts ER homeostasis, triggering a state known as ER stress. nih.govnih.gov To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). nih.govnih.gov The UPR's initial goal is to restore normal ER function by halting protein translation, increasing the production of chaperone proteins to aid in folding, and enhancing the degradation of misfolded proteins.
Treatment with 2-DG has been shown to upregulate key molecular markers of ER stress and the UPR. nih.gov These include the glucose-regulated proteins GRP78 (also known as BiP) and GRP94, which are master regulators of the UPR and function as ER chaperones. researchgate.netnih.gov Another critical marker induced by 2-DG is C/EBP-homologous protein (CHOP), a transcription factor that can mediate apoptosis if ER stress is prolonged or severe. nih.govresearchgate.net
Studies across various cell lines have confirmed these effects. In neuroblastoma cells, 2-DG treatment led to a time-dependent increase in the levels of GRP78, GRP94, and CHOP. researchgate.net Similarly, in pancreatic cancer cells, 2-DG induced ER stress marked by the elevated expression of GRP78 and CHOP. nih.gov The activation of the UPR by 2-DG is now understood to be a principal mechanism through which it can trigger cellular autophagy and apoptosis. nih.govresearchgate.net
| Cell Type | UPR Markers Investigated | Result of 2-Deoxy-D-glucose Treatment | Reference |
|---|---|---|---|
| Neuroblastoma Cell Lines | GRP78, GRP94, CHOP | Increased protein levels of all three markers after 8 and 24 hours. | researchgate.net |
| Pancreatic Cancer Cells | GRP78, CHOP | Increased expression observed, contributing to ER-related apoptosis. | nih.gov |
| Human Monocytes and Macrophages | GRP78/BiP, PERK, ATF4, CHOP, IRE1α, XBP1 | Upregulation of genes linked to the integrated stress response and UPR. | nih.gov |
| Rabbit Articular Chondrocytes | GRP94 | Dose- and time-dependent reduction, indicating ER stress. (Note: This study showed a reduction, which can also be a marker of severe, unresolved stress). | nih.gov |
Effects on Cellular ATP Synthesis and Energy Metabolism Homeostasis
One of the most well-known functions of 2-deoxy-D-glucose is its role as a glycolytic inhibitor. nih.govnih.gov After being transported into the cell via glucose transporters, 2-DG is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.gov Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized to fructose-6-phosphate and thus cannot proceed further down the glycolytic pathway. nih.gov This metabolite becomes trapped and accumulates within the cell, where it acts as a competitive inhibitor of hexokinase and a non-competitive inhibitor of phosphoglucose isomerase, effectively blocking the initial steps of glycolysis. nih.govnih.gov
The cellular impact of this ATP depletion depends on the metabolic context. Under normal oxygen levels (normoxia), most cells can compensate by increasing oxidative phosphorylation in the mitochondria, using alternative fuel sources to maintain energy homeostasis. nih.gov In this scenario, the reduction in ATP may be sublethal. However, in hypoxic environments, such as those found in solid tumors, cells are heavily reliant on glycolysis for energy. Under these conditions, 2-DG can cause severe ATP depletion, leading to a catastrophic energy crisis and cell death. nih.gov It is noteworthy that in some cellular contexts, the cytotoxic effects of 2-DG are driven primarily by ER stress, as restoring glycosylation can rescue cells even when ATP levels remain low. nih.govresearchgate.net
Research Applications and Preclinical Investigation of 2 Deoxy 2 Iodo D Glucose
In Vitro Studies in Cellular Models
2-deoxy-D-glucose (2-DG), a glucose analog, functions as a glycolysis inhibitor. mdpi.com It competitively inhibits the enzyme hexokinase, leading to the formation and intracellular buildup of 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). This accumulation obstructs the function of both hexokinase and glucose-6-phosphate isomerase, ultimately inducing cell death. nih.gov The inhibition of the glycolytic pathway is a key strategy in cancer therapy as cancer cells often rely heavily on glycolysis for energy production, a phenomenon known as the Warburg effect. nih.govnih.gov
Studies have shown that treatment with noncytotoxic concentrations of 2-DG can lead to a dose-dependent inhibition of in vitro migration and invasion in various metastatic cancer cell lines. This is associated with a shift toward oxidative phosphorylation, as evidenced by increased oxygen utilization and decreased lactate (B86563) production. nih.gov In idarubicin-resistant leukemia cells, which show an increased dependence on glycolysis, 2-DG has been found to induce higher toxicity compared to the parent cells. nih.gov The mechanism of action for 2-DG's anti-cancer effects involves not only the inhibition of glycolysis and subsequent ATP depletion but also the disruption of N-glycosylation of proteins, which can lead to endoplasmic reticulum stress and cell death. mdpi.comnih.gov
Research has demonstrated that 2-DG can significantly decrease cell proliferation and increase apoptosis in hepatoma cells. nih.gov The inhibition of glycolysis by 2-DG leads to a reduction in glycolytic products and affects the expression of key glycolytic enzymes. nih.gov Furthermore, under hypoxic conditions, which are common in the tumor microenvironment, the inhibitory effects of 2-DG on cell viability can be enhanced. nih.gov
Table 1: Effects of 2-Deoxy-D-glucose on Cellular Glycolysis
| Cell Line | Effect of 2-DG Treatment | Key Findings |
|---|---|---|
| Metastatic Osteosarcoma (DLM8-luc-M1) | Dose-dependent inhibition of migration and invasion | Shift from glycolysis to oxidative phosphorylation, decreased lactate production. nih.gov |
| Idarubicin-Resistant Leukemia (P388/IDA) | Increased cytotoxicity compared to parent cells | P388/IDA cells showed increased dependence on glycolysis for ATP production. nih.gov |
| Hepatoma Cells | Decreased cell proliferation, increased apoptosis | Reduction of glycolysis products, altered expression of glycolytic enzymes. nih.gov |
| HeLa Cells | Inhibition of glycolysis | Sensitizes cells to other treatments, particularly under hypoxic conditions. plos.org |
The uptake of glucose analogs like 2-deoxy-D-glucose is a critical area of research, particularly in understanding the metabolic activity of cells. revvity.com These analogs are transported into cells via glucose transporters (GLUTs). nih.gov Once inside, 2-DG is phosphorylated to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized and becomes trapped within the cell. nih.govrevvity.com This characteristic allows for the measurement of glucose uptake.
Various methods are employed to quantify the uptake of glucose analogs. Radiolabeled analogs, such as those with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), are commonly used. revvity.com The amount of radioactivity accumulated within the cells provides a direct measure of uptake. revvity.com Another approach involves the use of fluorescent glucose analogs like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG). nih.gov High-throughput fluorometric assays using 2-NBDG have proven to be reliable for assessing population-level kinetics of glucose uptake in vitro. nih.gov Furthermore, single-cell image-based assays with 2-NBDG allow for the detailed analysis of metabolic variability within a cell population. nih.gov
Competitive inhibition assays are also utilized to confirm that the uptake of glucose analogs is mediated by GLUTs. nih.gov In these experiments, the uptake of the analog is measured in the presence of varying concentrations of D-glucose. A dose-dependent decrease in the uptake of the analog with increasing D-glucose concentrations indicates competitive inhibition and GLUT-mediated transport. nih.gov
The glucose analog 2-deoxy-D-glucose (2-DG) has been extensively studied for its effects on cell proliferation and viability, particularly in cancer cells. As an inhibitor of glycolysis, 2-DG can lead to ATP depletion, which in turn can halt various cellular processes essential for proliferation and survival. youtube.com
Research has shown that 2-DG can induce a dose-dependent inhibition of cell proliferation in various cancer cell lines. nih.govnih.gov For instance, in HeLa cells, 2-DG has been observed to modify cell proliferation kinetics. nih.gov In neuroblastoma cell lines, 2-DG has been shown to decrease cell viability, and this effect appears to be independent of the N-Myc amplification status, a common feature in aggressive neuroblastoma. researchgate.net The half-maximal inhibitory concentration (IC50) of 2-DG has been determined in several neuroblastoma cell lines, providing quantitative data on its cytotoxic effects. researchgate.net
The impact of 2-DG on cell viability is often linked to its ability to induce endoplasmic reticulum (ER) stress. nih.gov By interfering with N-linked glycosylation, 2-DG can cause an accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR), which can ultimately lead to apoptosis. miami.edu Studies have demonstrated that 2-DG treatment can upregulate markers of ER stress, such as the molecular chaperone GRP78 and the pro-death protein CHOP. researchgate.net
Furthermore, the cytotoxic effects of 2-DG can be influenced by the cellular microenvironment. For example, in vitro studies have shown that hypoxia can enhance the 2-DG-induced inhibition of cell viability in hepatoma cells. nih.gov This is particularly relevant for solid tumors, which often contain hypoxic regions.
Table 2: IC50 Values of 2-Deoxy-D-glucose in Neuroblastoma Cell Lines
| Cell Line | N-Myc Status | IC50 of 2-DG (mM) |
|---|---|---|
| SK-N-BE(2) | Amplified | 5.8 ± 0.4 |
| NGP | Amplified | 6.5 ± 0.3 |
| IMR-32 | Amplified | 7.2 ± 0.5 |
| SK-N-SH | Non-amplified | 4.9 ± 0.2 |
| SH-SY5Y | Non-amplified | 5.5 ± 0.3 |
| LA-N-6 | Non-amplified | 6.1 ± 0.4 |
Data adapted from research on the effects of 2-DG on neuroblastoma cell viability. researchgate.net
The combination of 2-deoxy-D-glucose (2-DG) with other therapeutic agents has been a significant area of research to enhance anti-cancer effects. The rationale behind this approach is that by inhibiting glycolysis with 2-DG, cancer cells may become more susceptible to other treatments.
Studies have demonstrated that 2-DG can act synergistically with various agents. For example, in idarubicin-resistant P388 leukemia cells, a combination of 2-DG and idarubicin (B193468) enhanced cell death compared to either agent used alone. nih.gov Similarly, the combination of metformin (B114582) and 2-DG has been shown to synergistically suppress cancer cell proliferation. mdpi.com
The non-radioactive glucose analog 2-deoxy-2-fluoro-D-glucose (¹⁹FDG) has also been investigated for its synergistic potential. In HeLa cells, the combination of ¹⁹FDG with doxorubicin (B1662922) resulted in a significant decrease in the number of viable cells under both normoxic and hypoxic conditions. plos.org This is a crucial finding, as hypoxia is a common feature of solid tumors and can confer resistance to certain therapies. The study also revealed that ¹⁹FDG maintained its ability to sensitize HeLa cells to doxorubicin in hypoxia, whereas the effectiveness of 2-DG was diminished under these conditions. plos.org
The mechanisms underlying these synergistic effects are multifaceted. By inhibiting glycolysis, 2-DG and its analogs can deplete cellular energy stores, making it more difficult for cancer cells to repair the damage caused by other cytotoxic agents. nih.gov Furthermore, the induction of endoplasmic reticulum stress by 2-DG can also contribute to the enhanced cell death observed in combination therapies. mdpi.com
Table 3: Synergistic Effects of 2-Deoxy-D-glucose and its Analogs with Other Agents
| Cell Line | Combination | Observed Effect |
|---|---|---|
| Idarubicin-Resistant P388 Leukemia | 2-DG + Idarubicin | Enhanced cell death. nih.gov |
| Triple-Negative Breast Cancer | Metformin + 2-DG | Synergistic suppression of cell proliferation. mdpi.com |
| HeLa | ¹⁹FDG + Doxorubicin | Significant decrease in viable cells under normoxia and hypoxia. plos.org |
In Vivo Preclinical Research Applications
While radioactively labeled glucose analogs like ¹⁸F-FDG are widely used in positron emission tomography (PET) for tumor imaging, there is growing interest in developing non-radioactive contrast agents for other imaging modalities like computed tomography (CT) and magnetic resonance imaging (MRI). nih.govjohnshopkins.edu The rationale is based on the increased glucose uptake by tumor cells, which could potentially allow for the accumulation of a glucose-based contrast agent to a level detectable by these imaging techniques. nih.gov
For CT, contrast is generated by differences in X-ray attenuation. Agents with high atomic number elements, such as iodine, are effective contrast agents. Therefore, an iodinated glucose analog like 2-deoxy-2-iodo-D-glucose could theoretically serve as a CT contrast agent if it accumulates sufficiently in target tissues.
Research into iodinated glucose analogs for imaging has faced challenges. For instance, 2-deoxy-2-[¹²³I]iodo-glucose (IDG) was found to be unstable under physiological conditions, limiting its application. nih.gov However, the concept of using non-toxic, biodegradable sugars as contrast agents remains an active area of investigation. johnshopkins.edunih.gov
Application in Animal Models for Studying Local Glucose Utilization (e.g., Brain, Heart)
The foundational principle for measuring local glucose utilization in tissues like the brain and heart involves administering a labeled glucose analog that is transported into the cell and phosphorylated by hexokinase, similar to glucose itself. This process traps the analog intracellularly as its phosphate (B84403) ester, as it cannot be readily metabolized further. The accumulation of the trapped, labeled analog is then proportional to the rate of glucose uptake, providing a map of metabolic activity.
While 2-deoxy-D-glucose (2-DG) is a well-established tool for this purpose, and its fluorine-18 (B77423) labeled counterpart, 2-deoxy-2-fluoro-D-glucose (FDG), is a cornerstone of clinical positron emission tomography (PET), the application of this compound (2-iodo-DG) in animal models for these studies is severely limited. Research indicates that radioiodinated this compound is chemically unstable. Furthermore, glucose transporters and hexokinase are highly sensitive to the size of the substituent at the C-2 position of the glucose molecule. The large atomic radius of iodine, compared to hydrogen or even fluorine, results in poor recognition and interaction with both the glucose transport proteins and the active site of hexokinase. Studies on similar analogs, such as 2-deoxy-2-bromo-D-glucose, have shown minimal uptake into the brain, suggesting that glucose analogs with bulky halogen substituents at the C-2 position are not viable tracers for quantifying local glucose utilization in tissues like the brain and heart.
Tracking Biological Incorporation of Exogenous Molecules into Biopolymers (e.g., Cellulose (B213188) Fibers)
The use of labeled molecules to trace their path into complex biological structures is a common research technique. For instance, labeled glucose can be used to study its incorporation into biopolymers like glycogen (B147801) in animals. However, there is no significant evidence in the available scientific literature to suggest that this compound is used for tracking the biological incorporation of exogenous molecules into biopolymers such as cellulose fibers. Cellulose is a polysaccharide composed of β-1,4-glucan chains, and while its synthesis involves glucose, the specific application of an iodinated deoxyglucose analog as a tracer for this process is not an established method.
Comparative Research with Other Halogenated Deoxyglucose Analogs
Comparison with 2-Deoxy-2-fluoro-D-glucose (FDG) in Metabolic Studies
The comparison between this compound and 2-deoxy-2-fluoro-D-glucose (FDG) in metabolic studies highlights the critical importance of molecular structure for biological activity. FDG is an excellent analog of glucose for metabolic imaging because the fluorine atom is a relatively small substituent that mimics the hydroxyl group at the C-2 position of glucose. nih.gov This structural similarity allows FDG to be efficiently transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to FDG-6-phosphate. researchgate.net Because FDG-6-phosphate is not a substrate for the next enzyme in the glycolytic pathway (glucose-6-phosphate isomerase), it becomes metabolically trapped within the cell, allowing for its detection and quantification. nih.gov
In stark contrast, this compound is a poor substrate for this process. The iodine atom is significantly larger than the fluorine atom, which sterically hinders its interaction with both GLUTs and hexokinase. This leads to substantially lower rates of cellular uptake and phosphorylation compared to FDG. Furthermore, radioiodinated versions of 2-iodo-DG have been noted for their chemical instability, a significant drawback for a radiotracer. Consequently, while FDG has become an indispensable tool in clinical and research settings for metabolic studies, 2-iodo-DG is considered unsuitable for these applications.
| Feature | 2-Deoxy-2-fluoro-D-glucose (FDG) | This compound (2-iodo-DG) |
| Halogen Size | Small (Van der Waals radius ~1.47 Å) | Large (Van der Waals radius ~1.98 Å) |
| Cellular Uptake | High, efficiently transported by GLUTs | Low, sterically hindered |
| Phosphorylation | Efficiently phosphorylated by hexokinase | Poor substrate for hexokinase |
| Metabolic Trapping | Effective as FDG-6-Phosphate | Ineffective due to poor uptake/phosphorylation |
| Chemical Stability | Stable as a radiotracer ([¹⁸F]FDG) | Radioiodinated form is chemically unstable |
| Utility in Metabolic Studies | Widely used, gold standard for PET | Unsuitable |
Elucidation of Structure-Activity Relationships based on Halogen Substituent Size and Position
The study of halogenated deoxyglucose analogs provides a clear illustration of structure-activity relationships, which dictate how a molecule's biological function is tied to its chemical structure. drugdesign.orgnih.gov For 2-deoxy-D-glucose analogs, the activity—primarily their ability to be recognized by glucose transporters and phosphorylated by hexokinase—is inversely correlated with the size of the halogen substituent at the C-2 position.
The binding affinity of these analogs to hexokinase I has been shown to decrease as the size of the halogen increases. The established order of binding affinity is: 2-fluoro-2-deoxy-D-glucose (2-FDG) > 2-chloro-2-deoxy-D-glucose (2-CDG) > 2-bromo-2-deoxy-D-glucose (2-BDG)
This trend demonstrates that the smaller the halogen atom, the more closely the analog mimics glucose, and the better it fits into the enzyme's active site. D-glucose itself has the highest affinity, followed by 2-FDG. Given that iodine is even larger than bromine, it follows that this compound would have an even lower binding affinity and, consequently, lower biological activity as a glycolysis probe. The position of the substituent is also crucial; modifications at the C-2 position are particularly impactful on hexokinase activity, whereas other positions on the glucose molecule may tolerate larger modifications with less effect on metabolism.
| Compound | Halogen at C-2 | Atomic Radius (Å) | Relative Hexokinase I Binding Affinity |
| D-Glucose | None (Hydroxyl) | N/A | Highest |
| 2-Deoxy-2-fluoro-D-glucose | Fluorine | 0.57 | High |
| 2-Deoxy-2-chloro-D-glucose | Chlorine | 0.99 | Moderate |
| 2-Deoxy-2-bromo-D-glucose | Bromine | 1.14 | Low |
| This compound | Iodine | 1.33 | Very Low (Inferred) |
Differentiation from Other Labeled Glucose Analogs in Transport and Metabolism Studies
This compound is differentiated from other labeled glucose analogs primarily by the steric bulk of its substituent at the C-2 position. The transport and metabolism of glucose analogs are highly dependent on their structural fidelity to D-glucose.
Analogs for Transport Studies: Some analogs, like 3-O-methyl-D-glucose, are transported into the cell by GLUTs but are not phosphorylated by hexokinase. These are useful for studying the transport step in isolation.
Analogs for Metabolism Studies: Analogs like 2-DG and FDG are both transported and phosphorylated, which allows for the study of the initial steps of glucose metabolism. nih.gov
Impact of C-2 Substituents: The enzymatic machinery of glucose metabolism, particularly hexokinase, is very sensitive to modifications at the C-2 position. Even 2-deoxy-2-chloro-D-glucose is only a moderately good substrate for hexokinase. Other analogs with bulky groups at C-2, such as 2-O-methyl-D-glucose, are very poor substrates.
Therefore, this compound, with its large iodine atom at the C-2 position, represents an extreme example of a poorly tolerated modification. Its transport into the cell is inefficient, and its subsequent phosphorylation is minimal. This distinguishes it sharply from more successfully utilized analogs like FDG, which closely mimics glucose, and from transport-specific analogs that are not substrates for phosphorylation. This poor performance as a glucose mimic makes it unsuitable for most transport and metabolism studies where tracking glucose pathways is the objective.
Advanced Research Avenues and Future Directions
Development of Novel 2-Deoxy-2-iodo-D-glucose Derivatives with Enhanced Research Utility
The core structure of this compound serves as a foundational scaffold for the synthesis of a variety of derivatives with specialized functions for research. One significant area of development is the creation of 2-deoxy-2-iodo-O-glycosides. An efficient and convenient method for the synthesis of these glycosides has been developed from tri-O-acetyl-D-glucal, yielding a variety of corresponding glycosides in high yields and with good anomeric selectivity researchgate.net. These derivatives are valuable for studying carbohydrate-mediated biological processes.
Another important derivative is UDP-2-deoxy-2-iodo-D-glucose, which is instrumental in investigating the complex synthesis of glycoproteins and understanding cellular pathways . The iodine modification in this derivative provides a unique tool for exploring carbohydrate-related diseases, such as cancer and metabolic disorders . The development of such derivatives is crucial for advancing our understanding of glycobiology.
Future efforts in this area are likely to focus on creating derivatives with enhanced specificity for particular cellular targets or with properties that make them suitable for advanced imaging techniques. The versatility of the 2-DIG molecule allows for a wide range of chemical modifications, paving the way for a new generation of molecular probes.
Methodological Refinements for Efficient Synthesis and Radiolabeling
The broader application of this compound and its derivatives in research has been historically hampered by their limited availability and the lack of efficient preparation methods researchgate.net. However, significant progress has been made in developing practical synthetic approaches. These methods often utilize electrophilic addition reactions with commercially available starting materials like 3,4,6-tri-O-acetyl-D-glucal to produce 2-deoxy-2-iodo derivatives of D-glucose researchgate.net.
Further research is focused on optimizing these synthetic routes to improve yields, reduce costs, and increase the accessibility of these compounds to the wider research community. The synthesis of related compounds, such as 2-deoxy-2-iodo-manno sugars and their esters, is also an area of active investigation researchgate.net.
For in vivo applications, particularly in metabolic studies, the radiolabeling of this compound is of great interest. Glucose analogs labeled with the single-photon emitter iodine-123 (¹²³I) have been studied as potential tracers for monitoring glucose utilization in the heart and brain researchgate.net. Future methodological refinements will likely aim to improve the efficiency and specific activity of radiolabeled 2-DIG, enhancing its utility in single-photon emission computed tomography (SPECT) imaging.
Deeper Elucidation of Specific Enzymatic and Molecular Targets of the Analog
As an analog of glucose, this compound is expected to interact with the cellular machinery responsible for glucose transport and metabolism. While the precise enzymatic and molecular targets of 2-DIG are still under active investigation, it is hypothesized that its mechanism of action is similar to that of its more extensively studied counterpart, 2-deoxy-D-glucose (2-DG).
2-DG is known to be a competitive inhibitor of glycolysis, primarily by targeting the enzyme hexokinase . Upon entering the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized and subsequently accumulates, leading to the disruption of the glycolytic pathway nih.govmdpi.com. It is plausible that 2-DIG follows a similar metabolic fate, and future research will need to confirm this and identify any unique interactions conferred by the iodine atom.
Furthermore, 2-DG has been shown to interfere with N-linked glycosylation, a critical process for protein folding and function nih.gov. This interference is thought to contribute to its biological effects. Elucidating whether 2-DIG shares this property and identifying the specific glycoproteins affected will be a key area for future research. A deeper understanding of the molecular targets of 2-DIG will be crucial for interpreting experimental results and for the rational design of new derivatives with tailored biological activities.
Exploration of this compound in Emerging Research Paradigms and Biological Systems
The unique properties of this compound are enabling its application in novel and emerging areas of scientific research. One innovative application has been demonstrated in the field of materials science, where 2-DIG was biologically incorporated into cotton fibers researchgate.net. In this study, the iodinated glucose analog was metabolized by cotton ovules in an in-vitro model, leading to structural modifications in the resulting cellulose (B213188) fibers researchgate.net.
Significantly, the incorporated 2-DIG acted as a non-radioactive micro-computed tomography (µCT) contrast agent researchgate.net. The accumulation of the iodine-containing compound within the cotton fibers allowed for their visualization using µCT, a powerful non-destructive 3D imaging technique researchgate.net. This novel use of 2-DIG as a "metabolic tracer" in a biological fabrication system highlights its potential in developing new biomaterials with tailored properties and advanced characterization capabilities.
Future research is expected to explore the use of 2-DIG in other biological systems and research paradigms. Its potential as a non-radioactive tracer could be exploited in various fields, from agriculture to tissue engineering. As new analytical techniques and biological models emerge, the applications for specialized molecular tools like this compound are likely to expand significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
